Allyl pentaerythritol

Overview

Description

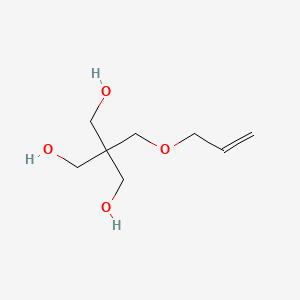

Allyl pentaerythritol, also known as Pentaerythritol triallyl ether, is an organic compound . It is used as a crosslinker and thickener for superabsorbent polymers (SAP), unsaturated polyesters, UV curing resins, polyurethane resins, and Carbomers. It is also used in adhesives in powders coatings and emulsions .

Synthesis Analysis

A series of twelve glycoconjugates were synthesized and characterized to obtain effective supramolecular gelators. These glycoconjugates are mono-, di-, tri-, and tetra-functionalized pentaerythritol derivatives synthesized using copper(I) catalyzed azide alkyne cycloaddition reactions (CuAACs) . Another study reported the synthesis and characterization of polymer hydrogels prepared from acrylic acid (AA) monomer using allyl pentaerythritol as the crosslinker in the presence of potassium persulfate initiator .Molecular Structure Analysis

The molecular structure of Allyl pentaerythritol is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions of Allyl pentaerythritol involve FT-IR, 1H, 13C NMR, and mass spectrometry . The UV-Vis spectroscopy measurements exhibited a red shift in peaks of coumarin ring from 318 to 366 nm compared with free coumarin molecules, which is attributed to the developed π – π interactions by possible formation of liquid crystal structures .Physical And Chemical Properties Analysis

Allyl pentaerythritol has a refractive index of n20/D 1.465, a boiling point of 100 °C/0.1 mmHg, and a density of 0.985 g/mL at 25 °C .Scientific Research Applications

Supramolecular Gelators

Allyl pentaerythritol can be used to synthesize glycoconjugates that act as supramolecular gelators . These glycoconjugates are mono-, di-, tri-, and tetra-functionalized pentaerythritol derivatives synthesized using copper (I) catalyzed azide alkyne cycloaddition reactions (CuAACs) . The trivalent and tetravalent glycoclusters were found to be effective molecular gelators .

Biomedical Research

The glycoconjugates synthesized from Allyl pentaerythritol have potential applications in biomedical research . For example, the tris-triazole derivative was discovered to be a suitable gelator for the encapsulation of naproxen, vitamin B2, and vitamin B12 .

Advanced Functional Materials

The glycocluster based organogels and hydrogels obtained from Allyl pentaerythritol have potential applications as advanced functional materials . These materials could be used in various fields such as electronics, photonics, and energy storage .

Drug Discovery

Multi-component reactions involving Allyl pentaerythritol can be applied in drug discovery . This could lead to the development of new therapeutic agents.

Synthesis of Dipentaerythritol

Allyl pentaerythritol can be used in the synthesis of dipentaerythritol under acidic conditions . Dipentaerythritol is a useful compound in the production of certain types of resins and explosives .

Self-Assembling Supramolecular Systems

Allyl pentaerythritol can be used to create carbohydrate-based self-assembling supramolecular systems . These systems are important classes of new materials with many potential applications .

Mechanism of Action

Target of Action

Allyl pentaerythritol is a derivative of pentaerythritol In the case of pentaerythritol tetranitrate, a related compound, it acts as a coronary vasodilator in the treatment of heart conditions such as angina .

Mode of Action

Pentaerythritol tetranitrate, a related compound, releases free nitric oxide (no) after the denitration reaction, which triggers no-dependent signaling transduction involving soluble guanylate cyclase (sgc) .

Biochemical Pathways

Pentaerythritol tetranitrate, a related compound, has been shown to target reactive oxygen species generation, which affects mitochondrial antioxidant enzymes and progressive fibrotic remodeling .

Result of Action

Pentaerythritol tetranitrate, a related compound, has been shown to halt the changes of mitochondrial antioxidant enzymes and progressive fibrotic remodeling, leading to amelioration of cardiac functional performance in rats with ischemic heart failure .

Action Environment

It is known that the compound is harmful to aquatic life with long-lasting effects . Therefore, its release into the environment should be avoided .

Safety and Hazards

Future Directions

Allyl pentaerythritol has potential applications in the manufacture of pressure-sensitive adhesives, drug delivery, solder flux for electronic devices, as a plasticizer, and as a coating agent in fertilizers . The development of new materials based on a pentaerythritol core connected by spacers with different lengths to the coumarin moieties as mesogenic groups is an interesting area of research .

properties

IUPAC Name |

2-(hydroxymethyl)-2-(prop-2-enoxymethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4/c1-2-3-12-7-8(4-9,5-10)6-11/h2,9-11H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFIMISVNSAUMBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, allyl ether | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

2-(Hydroxymethyl)-2-(prop-2-enoxymethyl)propane-1,3-diol | |

CAS RN |

91648-24-7, 3784-12-1 | |

| Record name | Allyl pentaerythritol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091648247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, allyl ether | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, allyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.085.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pentaerythritol monoallyl ether | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK2HWY232G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenanthro[9,10-e][1,2,4]triazine-3-thiol](/img/structure/B1305250.png)